molecular formula C15H25NO B3269941 1-(1-Adamantyl)-2-(propylamino)ethanone CAS No. 519046-32-3

1-(1-Adamantyl)-2-(propylamino)ethanone

Cat. No. B3269941
CAS RN: 519046-32-3
M. Wt: 235.36 g/mol
InChI Key: HXUKTXQNIGYMTL-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2-(propylamino)ethanone, also known as APE, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. APE belongs to the class of adamantyl compounds that are known for their unique structural and chemical properties.

Mechanism of Action

The exact mechanism of action of 1-(1-Adamantyl)-2-(propylamino)ethanone is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. This compound has been shown to increase the levels of these neurotransmitters, leading to an increase in their activity. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the levels of dopamine and serotonin in the brain, leading to an increase in their activity. This compound has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This compound has been shown to have anti-inflammatory properties, which may be useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(1-Adamantyl)-2-(propylamino)ethanone has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize and can be obtained in pure form using standard laboratory equipment. This compound has also been shown to have a number of potential applications in various fields of research, making it a versatile compound for use in lab experiments. However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its exact mechanism of action is not fully understood. Further research is needed to fully understand the effects of this compound and its potential applications in various fields of research.

Future Directions

There are a number of future directions for research on 1-(1-Adamantyl)-2-(propylamino)ethanone. One area of research is the potential use of this compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the neuroprotective and anti-inflammatory properties of this compound and its potential applications in the treatment of these diseases. Another area of research is the potential use of this compound as an analgesic for the treatment of chronic pain. Further research is needed to fully understand the analgesic effects of this compound and its potential applications in the treatment of chronic pain. Overall, this compound is a promising compound that has the potential to be used in a variety of fields of research. Further research is needed to fully understand the effects of this compound and its potential applications.

Scientific Research Applications

1-(1-Adamantyl)-2-(propylamino)ethanone has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to exhibit neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

1-(1-adamantyl)-2-(propylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-2-3-16-10-14(17)15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13,16H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUKTXQNIGYMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386719
Record name 1-(1-adamantyl)-2-(propylamino)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

519046-32-3
Record name 1-(1-adamantyl)-2-(propylamino)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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